3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone
3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone
Brand Name:
Vulcanchem
CAS No.:
21764-08-9
VCID:
VC21344501
InChI:
InChI=1S/C26H24O7/c1-28-19-11-10-17(12-21(19)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3
SMILES:
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4
Molecular Formula:
C26H24O7
Molecular Weight:
448.5 g/mol
3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone
CAS No.: 21764-08-9
Cat. No.: VC21344501
Molecular Formula: C26H24O7
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21764-08-9 |
---|---|
Molecular Formula | C26H24O7 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | 5,6,7-trimethoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C26H24O7/c1-28-19-11-10-17(12-21(19)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3 |
Standard InChI Key | IKRWNGHEONTZGI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume